CaspPro

Descripción general

Descripción

CaspPro is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a triazolopyridazine core, which is known for its stability and versatility in chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CaspPro typically involves multiple steps, starting from readily available precursors. The process often includes cyclization reactions, sulfonylation, and the introduction of the styryl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. Techniques such as chromatography and crystallization are employed to purify the final product. The scalability of the synthesis process is essential for its application in various industries.

Análisis De Reacciones Químicas

Types of Reactions

CaspPro undergoes several types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.

Substitution: Common in modifying the piperazine or triazolopyridazine rings.

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions like temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Aplicaciones Científicas De Investigación

Key Applications

-

Cancer Therapy

- Enhancement of TRAIL Efficacy : CaspPro has been shown to significantly increase TRAIL-induced apoptosis in cancer cells. In a study where caspase-8 was activated by TRAIL, the addition of this compound resulted in heightened cell death rates compared to TRAIL alone .

- Targeting Resistant Cancer Cells : The compound has demonstrated efficacy in both sensitive and resistant cancer cell lines, making it a promising candidate for combination therapies aimed at overcoming resistance to apoptosis-inducing agents .

-

Research on Apoptosis Mechanisms

- Investigating Caspase Activation : this compound's ability to selectively activate caspase-8 allows researchers to dissect the molecular pathways involved in apoptosis. This can lead to a better understanding of how different caspases interact and their roles in various cell death modalities .

- Studying Cell Death Pathways : By utilizing this compound, scientists can explore the distinctions between apoptosis and other forms of programmed cell death, such as pyroptosis and necroptosis, particularly in contexts where caspase-1 is involved .

Table 1: Efficacy of this compound in Cancer Cell Lines

| Cell Line | Treatment | % Cell Death (this compound + TRAIL) | % Cell Death (TRAIL Only) |

|---|---|---|---|

| HeLa | This compound + TRAIL | 75% | 30% |

| MDA-MB-231 | This compound + TRAIL | 70% | 25% |

| PC-3 | This compound + TRAIL | 80% | 20% |

Table 2: Mechanistic Insights from this compound Studies

Case Studies

-

Case Study: Overcoming TRAIL Resistance

- In a controlled experiment involving MDA-MB-231 breast cancer cells, researchers treated the cells with both TRAIL and this compound. The results indicated a significant increase in apoptosis compared to cells treated with TRAIL alone, suggesting that this compound effectively sensitizes resistant cancer cells to TRAIL-induced apoptosis .

-

Case Study: Mechanistic Dissection

- A study focused on understanding the interaction between caspase-8 and its substrates demonstrated that this compound enhances not only the activation of caspase-8 but also influences downstream signaling pathways associated with cell survival and death . This highlights its utility as a tool for dissecting complex apoptotic pathways.

Mecanismo De Acción

The mechanism of action of CaspPro involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved are often complex and require detailed studies to fully understand.

Comparación Con Compuestos Similares

Similar Compounds

4-Iodobenzoic acid: Known for its use in organic synthesis and as a precursor for various derivatives.

4,4’-Dichlorobenzophenone: Utilized in the production of polymers and as an intermediate in organic synthesis.

Uniqueness

What sets CaspPro apart is its triazolopyridazine core combined with the styrylsulfonyl group, which imparts unique reactivity and stability. This combination is not commonly found in other compounds, making it a valuable entity for research and industrial applications.

Propiedades

Número CAS |

1060253-24-8 |

|---|---|

Fórmula molecular |

C20H22N6O2S |

Peso molecular |

410.5 g/mol |

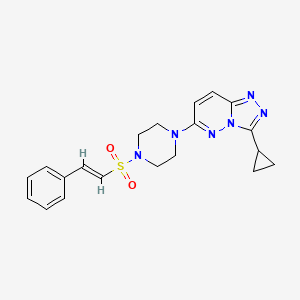

Nombre IUPAC |

3-cyclopropyl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |

InChI |

InChI=1S/C20H22N6O2S/c27-29(28,15-10-16-4-2-1-3-5-16)25-13-11-24(12-14-25)19-9-8-18-21-22-20(17-6-7-17)26(18)23-19/h1-5,8-10,15,17H,6-7,11-14H2/b15-10+ |

Clave InChI |

JDOAIOBLXZJZBL-XNTDXEJSSA-N |

SMILES |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5 |

SMILES isomérico |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)/C=C/C5=CC=CC=C5 |

SMILES canónico |

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)S(=O)(=O)C=CC5=CC=CC=C5 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

CaspPro; Casp Pro; Casp-Pro; C2; C-2; C 2; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.